

2-Bromoacrylic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Bromoacrylic acid*

Cat. No.: *B080475*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for **2-Bromoacrylic acid** (CAS No. 10443-65-9). The information herein is intended for qualified individuals experienced in handling hazardous chemicals. All procedures should be conducted in a controlled laboratory setting with appropriate engineering controls and personal protective equipment.

Hazard Identification and Classification

2-Bromoacrylic acid is a corrosive solid that can cause severe skin burns and eye damage.[\[1\]](#) [\[2\]](#) It may also cause respiratory irritation and an allergic skin reaction.[\[1\]](#)[\[2\]](#)[\[3\]](#) It is crucial to handle this compound with extreme care to avoid exposure.

GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	1B	H314: Causes severe skin burns and eye damage [2] [4] [5]
Serious Eye Damage/Eye Irritation	1	H314: Causes severe skin burns and eye damage [4] [5]
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation [2] [3] [4] [5]
Skin Sensitization	1	H317: May cause an allergic skin reaction [1] [2]

NFPA 704 Ratings

Category	Rating
Health	3
Flammability	Not available
Instability	Not available
Special	Not available

Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-bromoacrylic acid** is provided below.

Property	Value
Physical State	Solid, powder[3]
Appearance	Pale brown[3]
Odor	No information available[3]
Melting Point/Range	62 - 70 °C (143.6 - 158 °F)[4][5]
Boiling Point/Range	No information available[3]
Flash Point	No information available[3]
Molecular Formula	C3H3BrO2[2]
Molecular Weight	150.96 g/mol [2][4][5]

Experimental Protocols for Hazard Assessment

The hazard classifications of **2-bromoacrylic acid** are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[6]

- Principle: A single dose of the test substance is applied to a small area of the skin of a laboratory animal, typically an albino rabbit.[4][7] The application site is covered with a gauze patch and a semi-occlusive dressing for a period of up to four hours.[4]
- Procedure:
 - The fur is removed from the test area on the animal's back approximately 24 hours before the test.[8]

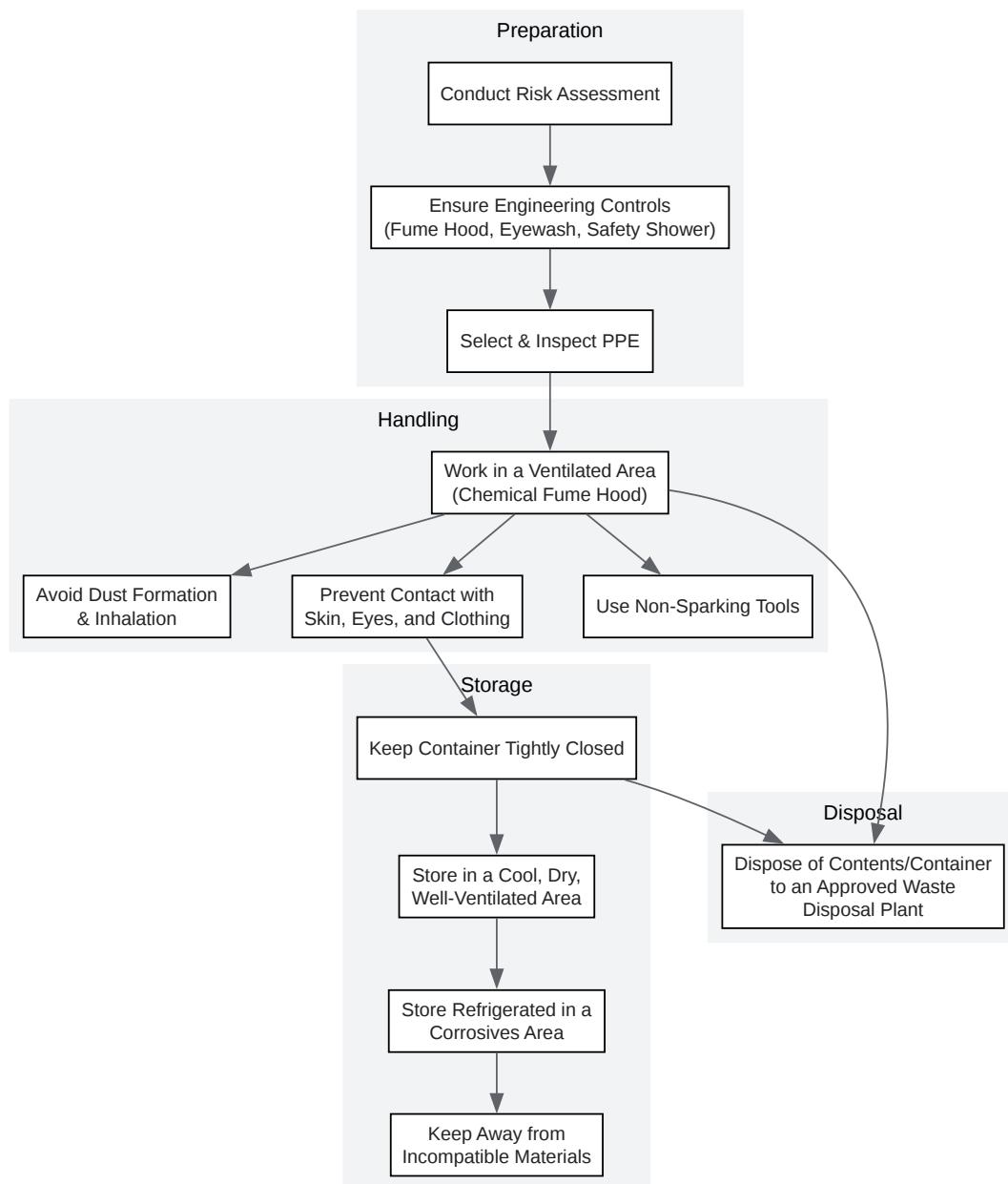
- A 0.5 mL (liquid) or 500 mg (solid) dose of the test substance is applied to the prepared skin.[8]
- The test site is covered with a gauze patch and secured with non-irritating tape.[4]
- After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-exposure.[6]
- Evaluation: The severity of the skin reactions is scored according to a standardized grading system.[6] If the damage is irreversible, the substance is classified as corrosive. If the damage is reversible within a specified timeframe, it is classified as an irritant.[4]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This method evaluates the potential of a substance to cause irritation or corrosion to the eye.[1][9]

- Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, usually an albino rabbit.[1][9] The other eye serves as a control.
- Procedure:
 - The test substance is instilled into the conjunctival sac of one eye.[1]
 - The eyes are examined at 1, 24, 48, and 72 hours after application.[9]
 - Observations are made for corneal opacity, iritis, conjunctival redness, and chemosis (swelling).[9]
- Evaluation: The ocular lesions are scored, and the substance is classified based on the severity and reversibility of the observed effects.[9]

Skin Sensitization (OECD Guideline 429: Local Lymph Node Assay - LLNA)


The LLNA is an in vivo method for identifying chemicals that have the potential to cause skin sensitization.[2][10]

- Principle: The assay is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the application site.[10] This proliferation is proportional to the dose and potency of the allergen.[10]
- Procedure:
 - The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.[11]
 - On day six, the animals are injected with 3H-methyl thymidine, a radioactive substance that is incorporated into proliferating cells.[11]
 - The draining auricular lymph nodes are excised, and the incorporation of the radioactive label is measured.[11]
- Evaluation: A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to that in a vehicle-treated control group.[11] A substance is generally considered a sensitizer if the SI is three or greater.[2]

Safety and Handling Precautions

A systematic approach to handling **2-bromoacrylic acid** is essential to minimize risk. The following diagram illustrates the logical workflow for safe handling.

Workflow for Safe Handling of 2-Bromoacrylic Acid

[Click to download full resolution via product page](#)**Safe Handling Workflow for 2-Bromoacrylic Acid.**

Engineering Controls

- Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]
- Ensure that eyewash stations and safety showers are readily accessible and in good working order.[3][7]

Personal Protective Equipment (PPE)

Body Part	Recommended Protection	Specifications/Standards
Eyes/Face	Safety glasses with side-shields or goggles; face shield if splashing is a risk.	Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][7]
Skin	Chemical-resistant gloves (e.g., nitrile rubber). Long-sleeved laboratory coat.	Inspect gloves before use for any signs of degradation or puncture.[3][7]
Respiratory	A NIOSH/MSHA-approved respirator is recommended if dust is generated or ventilation is inadequate.	Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[7]

Handling

- Wear appropriate personal protective equipment.[3]
- Avoid contact with skin, eyes, and clothing.[3]
- Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]
- Wash hands and any exposed skin thoroughly after handling.[1][3]
- Keep away from open flames, hot surfaces, and sources of ignition.[12][13]

Storage

- Keep the container tightly closed in a dry and well-ventilated place.[1][3][12]

- It is recommended to keep the material refrigerated and stored in a designated corrosives area.[1][3]
- Store away from incompatible materials such as strong oxidizing agents, strong bases, peroxides, and halogens.[3][12]

Emergency Procedures

First Aid Measures

Exposure Route	First Aid Procedure
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1][3]
Skin Contact	Take off immediately all contaminated clothing. [1][3] Rinse skin with water or shower for at least 15 minutes.[1][3] Seek immediate medical attention.[1][3]
Inhalation	Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][3] If not breathing, give artificial respiration.[6] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[1][3] Seek immediate medical attention.[1][3]
Ingestion	Rinse mouth with water.[1][3] Do NOT induce vomiting.[1][3] Never give anything by mouth to an unconscious person.[10] Call a physician or poison control center immediately.[6]

Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][6]

- Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[1][3]
- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Accidental Release Measures

- Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[1][3] Evacuate personnel to safe areas.[6] Avoid dust formation.[1][3]
- Environmental Precautions: Prevent the product from entering drains or waterways.[3][6]
- Containment and Cleanup: Sweep up the spilled material and shovel it into suitable containers for disposal.[1][3] Avoid generating dust.[1][3]

Disposal Considerations

Dispose of **2-bromoacrylic acid** and its containers in accordance with local, regional, and national regulations.[1][3] Contaminated packaging should be treated as the product itself.[7] It is recommended to use an approved waste disposal plant.[1][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. ftp.cdc.gov [ftp.cdc.gov]
- 3. oecd.org [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 7. nucro-technics.com [nucro-technics.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. nucro-technics.com [nucro-technics.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [2-Bromoacrylic Acid: A Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080475#2-bromoacrylic-acid-safety-and-handling-precautions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com